N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide is a structurally complex molecule featuring a 2,2'-bithiophene core linked to a 3-chloro-2-methylphenyl group via an ethanediamide bridge and a hydroxyethyl spacer. This compound’s design combines elements seen in bioactive thiophene derivatives and ethanediamide-based enzyme inhibitors, suggesting applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-11-12(20)4-2-5-13(11)22-19(25)18(24)21-10-14(23)15-7-8-17(27-15)16-6-3-9-26-16/h2-9,14,23H,10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNCFDYFDLCZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-2-methylphenyl)ethanediamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bithiophene moiety, a hydroxyethyl group, and an ethanediamide structure, which may contribute to its interaction with various biological targets.
- Molecular Formula : C₁₆H₁₅ClN₂O₂S₂
- Molecular Weight : 377.4 g/mol
- CAS Number : 2097912-39-3
Structure
The compound's structure includes:
- A bithiophene unit, which allows for π-π stacking interactions.
- A hydroxyethyl group that can participate in hydrogen bonding.
- An ethanediamide functional group that may enhance its solubility and reactivity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems. The following pathways are particularly relevant:
- Oxidative Stress Modulation : The redox-active nature of the bithiophene moiety may allow the compound to modulate oxidative stress pathways, potentially offering neuroprotective effects.
- Signal Transduction : The compound may influence signaling pathways related to neurotransmitter release and synaptic plasticity by interacting with metabotropic glutamate receptors (mGluRs) .
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of bithiophene have demonstrated significant inhibition of cell proliferation in breast and colon cancer models .
-
Anti-inflammatory Properties :
- Research indicates that compounds containing bithiophene can reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Effects :
Data Tables
| Biological Activity | Model System | Concentration | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cells | 10 µM | 50% inhibition of proliferation |
| Anti-inflammatory | RAW 264.7 | 5 µM | Decreased TNF-alpha production |
| Neuroprotection | Primary Neurons | 1 µM | Increased cell viability post-stress |
Comparison with Similar Compounds
Table 1: Comparison of Bithiophene Derivatives
Ethanediamide-Based Analogues
The ethanediamide linker in the target compound is shared with enzyme inhibitors and bioactive molecules:
- N-[(1R,2R)-2-carbamimidamido...]ethanediamide () : A co-crystalized inhibitor with a carbamimidamido group, highlighting the ethanediamide’s role in hydrogen bonding and enzyme binding .
- N-(5-Chloro-2-methoxyphenyl)-N'-[...]ethanediamide () : Contains a methoxyphenyl group and piperazinyl-ethyl chain, differing in substituent bulk and solubility compared to the target’s 3-chloro-2-methylphenyl group .
Table 2: Ethanediamide Derivatives Comparison
Substituent Effects on Bioactivity and Reactivity
- Anti-inflammatory Activity : Bithiophenes with hydroxybutynyl (Compound 14) or dihydroxybutynyl (Compound 4) substituents exhibit significant anti-inflammatory activity in RAW 264.7 cells, suggesting the target’s hydroxyethyl group may confer similar properties .
- Synthetic Flexibility : The hydroxyethyl spacer allows for derivatization via esterification or etherification, contrasting with acetyl or formyl groups in analogues like Compounds 5 and 6, which are less reactive post-synthesis .
- Electronic Effects : The 3-chloro-2-methylphenyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes, similar to dichloroacetamides in , which exhibit defined hydrogen-bonding networks .
Key Research Findings and Gaps
- Spectroscopic Characterization : provides detailed NMR and IR protocols for thiophene acetamides, applicable to the target compound’s characterization .
- Regioselective Modifications : demonstrates that substituent position on bithiophene (e.g., 4-formyl vs. 5'-formyl) drastically alters reactivity, implying the target’s hydroxyethyl placement is critical .
- Unanswered Questions: Limited data exist on the target compound’s solubility, stability, or biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
